2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine involves several steps. One common approach is the cyclocondensation reaction using a trifluoromethyl-containing intermediate. The reaction conditions and reagents play a crucial role in achieving high yields of the desired product .
Molecular Structure Analysis
The molecular formula of this compound is C6H6ClN , with a molecular weight of approximately 127.57 g/mol . The chloromethyl group is attached to the pyridine ring, and the 1,2,3-triazole forms another part of the structure .
Physical And Chemical Properties Analysis
Scientific Research Applications
-
Synthesis and application of trifluoromethylpyridines
- Field : Agrochemical and pharmaceutical industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : The synthesis of TFMP involves the chlorination of the pyridine ring to give 2,5-CTF as the major product, which can be subsequently converted to 2,3,5-DCTF .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP)
- Field : Pharmaceutical industry .
- Application : CDP is used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .
- Method : CDP can be synthesized using maltol as a starting material .
- Results : The quantification of CDP in PPS can be done simultaneously by gas chromatography–mass spectrometry (GC-MS) method .
-
Synthesis and application of trifluoromethylpyridines
- Field : Agrochemical and pharmaceutical industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : The synthesis of TFMP involves the chlorination of the pyridine ring to give 2,5-CTF as the major product, which can be subsequently converted to 2,3,5-DCTF .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP)
- Field : Pharmaceutical industry .
- Application : CDP is used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .
- Method : CDP can be synthesized using maltol as a starting material .
- Results : The quantification of CDP in PPS can be done simultaneously by gas chromatography–mass spectrometry (GC-MS) method .
-
Synthesis and application of trifluoromethylpyridines
- Field : Agrochemical and pharmaceutical industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : The synthesis of TFMP involves the chlorination of the pyridine ring to give 2,5-CTF as the major product, which can be subsequently converted to 2,3,5-DCTF .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP)
- Field : Pharmaceutical industry .
- Application : CDP is used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .
- Method : CDP can be synthesized using maltol as a starting material .
- Results : The quantification of CDP in PPS can be done simultaneously by gas chromatography–mass spectrometry (GC-MS) method .
properties
IUPAC Name |
2-chloro-3-[4-(chloromethyl)triazol-1-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-4-6-5-14(13-12-6)7-2-1-3-11-8(7)10/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLAPKYTCOCUSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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